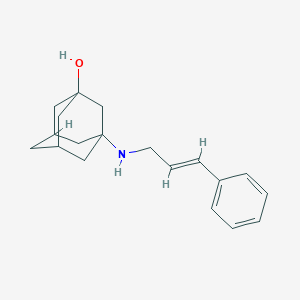![molecular formula C25H24N6O2 B271944 [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271944.png)
[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine.
Mecanismo De Acción
The mechanism of action of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A is not fully understood, but it is believed to act through multiple pathways. It has been shown to activate the p53 tumor suppressor pathway, which can induce apoptosis in cancer cells. In addition, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid-beta in Alzheimer's disease. Furthermore, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been shown to activate the Nrf2-ARE pathway, which can protect against oxidative stress and inflammation.
Biochemical and Physiological Effects
[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory effects. It has been shown to induce apoptosis in cancer cells, protect against the degeneration of dopaminergic neurons, and protect against oxidative stress and inflammation. In addition, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to inhibit the aggregation of amyloid-beta and can protect against the neurotoxicity of this protein.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A in lab experiments is its potential to treat various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to have multiple mechanisms of action, making it a promising candidate for drug development. However, one limitation of using [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for the research of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A. One direction is the development of more efficient and cost-effective synthesis methods to increase its availability. Another direction is the investigation of its potential applications in other diseases, such as Huntington's disease and multiple sclerosis. Furthermore, the mechanism of action of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A needs to be further elucidated to fully understand its potential therapeutic effects. Finally, the development of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A as a drug candidate requires further preclinical and clinical studies to determine its safety and efficacy.
Métodos De Síntesis
The synthesis of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 1-phenyl-1H-tetrazol-5-amine with 3-methoxy-4-(chloromethyl)benzaldehyde to form 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzaldehyde. This product is then reacted with 2-(1H-indol-3-yl)ethanamine to form [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzyl}amine, which is then treated with hydrogen gas in the presence of a palladium catalyst to form [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A.
Aplicaciones Científicas De Investigación
[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. In addition, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to inhibit the aggregation of amyloid-beta, a protein that is associated with Alzheimer's disease, and can protect against the neurotoxicity of this protein. Furthermore, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been shown to have neuroprotective effects and can protect against the degeneration of dopaminergic neurons, which are affected in Parkinson's disease.
Propiedades
Nombre del producto |
[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine |
|---|---|
Fórmula molecular |
C25H24N6O2 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C25H24N6O2/c1-32-24-15-18(16-26-14-13-19-17-27-22-10-6-5-9-21(19)22)11-12-23(24)33-25-28-29-30-31(25)20-7-3-2-4-8-20/h2-12,15,17,26-27H,13-14,16H2,1H3 |
Clave InChI |
KVBUPACXKLYOGY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OC4=NN=NN4C5=CC=CC=C5 |
SMILES canónico |
COC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OC4=NN=NN4C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271861.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271862.png)
![N~1~-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B271863.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)butan-2-amine](/img/structure/B271866.png)
![2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol](/img/structure/B271867.png)
![N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B271868.png)
![2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B271872.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine](/img/structure/B271874.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)
